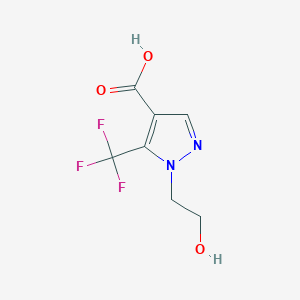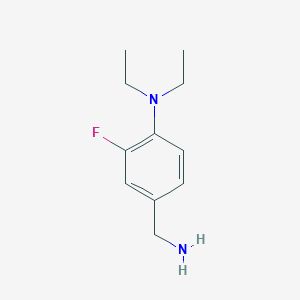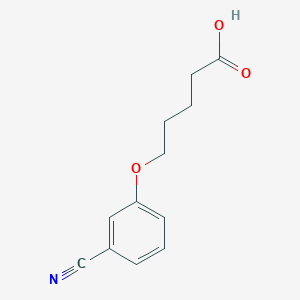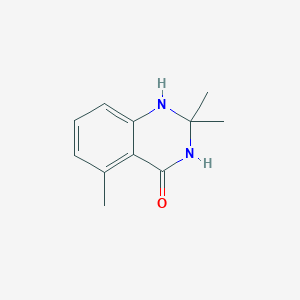
Ácido 1-(2-hidroxietil)-5-(trifluorometil)-1H-pirazol-4-carboxílico
Descripción general
Descripción
1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H7F3N2O3 and its molecular weight is 224.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Productos farmacéuticos
El grupo trifluorometil en este compuesto juega un papel significativo en la industria farmacéutica. Se sabe que mejora la actividad biológica y la estabilidad metabólica de varios medicamentos. El compuesto se puede utilizar en la síntesis de nuevos productos farmacéuticos que requieren el grupo trifluorometil para mejorar las propiedades farmacocinéticas .
Agroquímicos
En la agricultura, los derivados del compuesto podrían utilizarse para desarrollar nuevos pesticidas o herbicidas. El grupo trifluorometil es particularmente valioso en este campo para crear compuestos con mayor potencia y efectos de mayor duración en las plagas y malezas objetivo .
Ciencia de materiales
Las propiedades únicas del grupo trifluorometil se aprovechan en la ciencia de los materiales para modificar superficies y crear materiales con características específicas, como la hidrofobicidad o la resistencia a la degradación. Este compuesto podría estar involucrado en el desarrollo de materiales avanzados para diversas aplicaciones .
Ciencia ambiental
Las técnicas de remediación ambiental pueden beneficiarse de las propiedades químicas de este compuesto. Podría utilizarse en procesos diseñados para eliminar contaminantes o contaminantes del suelo y el agua, ayudando en los esfuerzos de limpieza ambiental .
Química analítica
En química analítica, el compuesto podría utilizarse como reactivo o como bloque de construcción para sintetizar marcadores y sondas. Estos son esenciales para detectar sustancias específicas o monitorear reacciones químicas en diversos entornos de investigación .
Bioquímica
La investigación bioquímica podría utilizar este compuesto para estudiar reacciones enzimáticas o vías metabólicas. Sus derivados podrían servir como inhibidores o activadores en ensayos bioquímicos, lo que ayuda a dilucidar la función de las moléculas biológicas .
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c8-7(9,10)5-4(6(14)15)3-11-12(5)1-2-13/h3,13H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYXYTCPRPGAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)


![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)

![2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B1517217.png)
![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)
![3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517219.png)
![3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B1517220.png)
![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine](/img/structure/B1517222.png)
![2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1517224.png)
![3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B1517225.png)

![6-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1517230.png)
